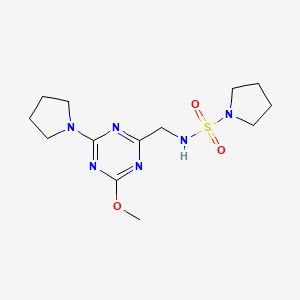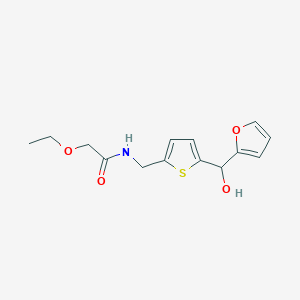![molecular formula C21H20ClN3O5S2 B2432865 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide CAS No. 932973-83-6](/img/no-structure.png)
2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O5S2 and its molecular weight is 493.98. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has provided insights into the base-induced decomposition of such compounds, including those related to the mentioned chemical. The study focused on the chemiluminescence properties of these dioxetanes, revealing their light emission characteristics under specific conditions (Watanabe et al., 2010).
Pharmacological Evaluation
- A study on different derivatives of 1,3,4-oxadiazole and acetamide, including compounds related to the one , highlighted their antibacterial and anti-enzymatic potentials. This research provides insights into the potential medical applications of these compounds (Nafeesa et al., 2017).
Structural Insights
- Investigations into the structural characteristics of certain dihydropyrimidine derivatives, including those similar to the specified chemical, have been conducted. This research provides valuable information about the molecular structures and potential interactions with biological targets, such as the human dihydrofolate reductase enzyme (Al-Wahaibi et al., 2021).
Antimicrobial and Antitumor Activities
- Some studies have explored the antimicrobial activities of sulfonamide derivatives. These investigations shed light on the potential use of such compounds, including the one , in combating various bacterial strains and their effectiveness against specific microorganisms (Krátký et al., 2012).
Environmental Impact
- Research on the degradation of chlorimuron-ethyl by Aspergillus niger, a compound structurally related to the one , has implications for understanding the environmental impact and breakdown of such chemicals in agricultural settings (Sharma et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(4-methoxybenzyl)acetamide with 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the intermediate compound. The intermediate compound is then oxidized to form the final product.", "Starting Materials": [ "2-chloro-N-(4-methoxybenzyl)acetamide", "5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base", "Oxidizing agent" ], "Reaction": [ "Step 1: 2-chloro-N-(4-methoxybenzyl)acetamide is reacted with 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the intermediate compound.", "Step 2: The intermediate compound is then oxidized using an oxidizing agent to form the final product, 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide." ] } | |
CAS RN |
932973-83-6 |
Molecular Formula |
C21H20ClN3O5S2 |
Molecular Weight |
493.98 |
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-13-3-8-16(9-17(13)22)32(28,29)18-11-24-21(25-20(18)27)31-12-19(26)23-10-14-4-6-15(30-2)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,25,27) |
InChI Key |
SFWZTFYQOUSCPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




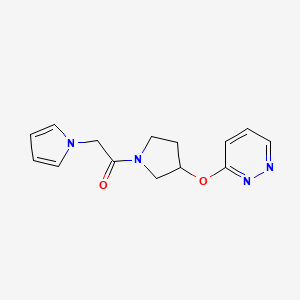
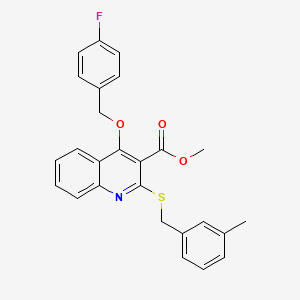
![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)
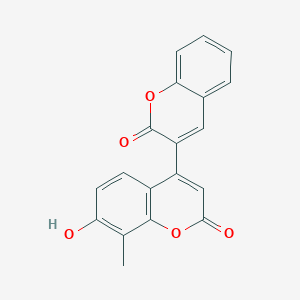
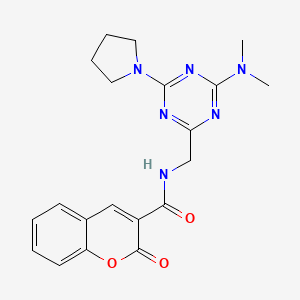
![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)
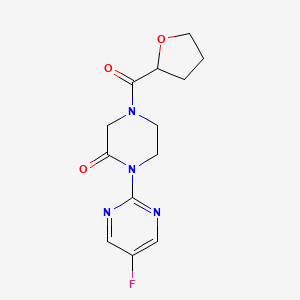
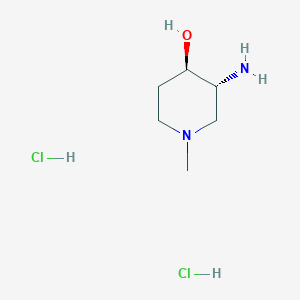

![5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2432794.png)
